3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)-

Kainate receptor pharmacology Radioligand binding GluK subtype selectivity

The natural product (2S,3S,4S)-3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, commonly known as (−)-α-kainic acid (KA), is a cyclic analog of L-glutamate isolated from the red alga Digenea simplex. It acts as a potent orthosteric agonist at the kainate class of ionotropic glutamate receptors (GluK1–5), inducing neuroexcitation, calcium influx, and seizure activity in vivo.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Cat. No. B7796161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)-
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CNC(C1CC(=O)O)C(=O)O
InChIInChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9?/m0/s1
InChIKeyVLSMHEGGTFMBBZ-PMDVUHRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Scientists Choose (2S,3S,4S)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic Acid (Kainic Acid) for Glutamate Receptor Research


The natural product (2S,3S,4S)-3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, commonly known as (−)-α-kainic acid (KA), is a cyclic analog of L-glutamate isolated from the red alga Digenea simplex [1]. It acts as a potent orthosteric agonist at the kainate class of ionotropic glutamate receptors (GluK1–5), inducing neuroexcitation, calcium influx, and seizure activity in vivo [2]. KA remains the prototypical tool compound for the pharmacological dissection of kainate receptor signalling and for modelling excitotoxicity in neurological disease research.

Why Generic Kainate Receptor Agonists Cannot Replace (2S,3S,4S)-Kainic Acid in Controlled Neuroexcitation Studies


Although several agonists target ionotropic glutamate receptors, their pharmacological profiles differ markedly at the subtype level [1]. (2S,3S,4S)-KA displays a unique fingerprint of sub-nanomolar to low-nanomolar affinities across GluK1–5, whereas structurally related analogs such as dihydrokainic acid (DHK), allokainic acid, and acromelic acid A show 100‑ to >1,000‑fold lower binding affinity at classical kainate sites [2]. Even the highly potent marine toxin domoic acid diverges from KA in its pronounced AMPA‑receptor cross‑reactivity and extended side‑chain interactions [3]. Simple substitution with another “kainate receptor agonist” therefore introduces uncontrolled variation in receptor subtype activation, neurotoxic potency, and seizure semiology, potentially invalidating experimental comparisons and dose–response relationships.

Quantitative Differentiation of (2S,3S,4S)-Kainic Acid from Closest Analogs: Binding, In Vivo Potency, and Neurotoxicity


Subtype-Resolved Kainate Receptor Binding Affinity (K_i) Profile: KA vs. Dihydrokainic Acid vs. Domoic Acid

(2S,3S,4S)-KA binds homomeric kainate receptors GluK1, GluK2, GluK3, GluK4, and GluK5 with K_i values of 75.9, 12.7, 32.8, 4.7, and 15 nM, respectively [1]. In contrast, dihydrokainic acid (DHK) is 200‑fold less potent at the low‑affinity KA binding site and 1,000‑fold less potent at the high‑affinity site [2]. Domoic acid displays similar high affinity at [3H]KA sites (IC50 = 5 nM vs. 7 nM for KA) but exhibits significantly greater AMPA‑receptor cross‑reactivity [3]. This demonstrates that (2S,3S,4S)-KA offers a uniquely broad and potent kainate‑receptor activation profile not matched by DHK (weak binder) or domoic acid (mixed KA/AMPA pharmacology).

Kainate receptor pharmacology Radioligand binding GluK subtype selectivity

In Vivo Seizure-Induction Potency (ED50/CD50): KA vs. α-Kainate Analogs and β-Kainic Acid

Intracerebroventricular administration of (2S,3S,4S)-KA induces convulsive behaviour in rats with an ED50 of 0.51 nmol/animal and in mice with a CD50 of 0.39 nmol/animal [1]. The stereoisomer β‑kainic acid shows only anticonvulsant activity and does not produce the characteristic KA seizure phenotype . Dihydrokainic acid is at least 1,000‑fold less potent as a convulsant in immature rats [2]. This places (2S,3S,4S)-KA as the most potent and reproducible tool for inducing limbic seizures in rodent models, with a well‑characterized dose–response relationship.

In vivo epileptogenesis Seizure model Intracerebroventricular administration

Neurotoxic Potency in Neural Tissue: KA vs. Ibotenate, Quisqualate, NMDA, and Dihydrokainate

In the chick neural retina, the rank order of neurotoxic potency is kainate ≥ ibotenate ≥ quisqualate > N‑methyl‑DL‑aspartate ≥ DL‑homocysteate > L‑glutamate; in the rat corpus striatum the order is kainate > ibotenate > N‑methyl‑DL‑aspartate > DL‑homocysteate ≫ L‑glutamate [1]. Dihydrokainate, N‑acetylkainate, and kainic acid dimethylester are at least 45‑ to 100‑fold less toxic than KA in both tissues [1]. This confirms that (2S,3S,4S)-KA is the most neurotoxic member of the glutamate‑analog family, making it indispensable for studies requiring robust, dose‑dependent excitotoxic lesions.

Excitotoxicity Neurotoxicity ranking Chick retina and rat striatum

Purity and Source Consistency: (2S,3S,4S)-KA vs. Multi‑Source Commercial Kainates

Historically, all commercial KA originated from a single biological source with a uniform extraction protocol. When three new suppliers entered the market using different sources and purification processes, systematic comparison revealed that while all three sources were viable alternatives, their in vitro neurotoxicity, hippocampal slice electrophysiology, and whole‑animal behavioural toxicity were not identical to the traditional material [1]. Modern synthetic (2S,3S,4S)-KA with certified purity ≥98% (HPLC) eliminates batch‑to‑batch variability inherent to natural‑product extraction, ensuring reproducible experimental outcomes across laboratories.

Quality control Commercial kainic acid sourcing In vitro and in vivo reproducibility

High-Impact Application Scenarios for (2S,3S,4S)-Kainic Acid Based on Quantitative Differentiation Evidence


Subtype‑Selective Pharmacological Profiling of Kainate Receptor Ligands

When screening novel GluK ligands in radioligand displacement assays, (2S,3S,4S)-KA serves as the reference full agonist because its K_i values at GluK1–5 (4.7–75.9 nM) are precisely characterized [1]. Unlike domoic acid, which shows significant AMPA‑receptor binding, KA’s cleaner kainate‑receptor selectivity reduces off‑target signal in counter‑screening experiments [2].

Standardized Rodent Model of Temporal Lobe Epilepsy

For induction of acute status epilepticus and subsequent chronic spontaneous seizures, (2S,3S,4S)-KA at an i.c.v. ED50 of 0.51 nmol/rat provides a steep, reproducible dose–response curve [1]. DHK and β‑kainic acid cannot substitute because DHK is >1,000‑fold less potent as a convulsant and β‑KA lacks convulsant activity entirely [3].

Excitotoxic Lesioning in Neuroanatomical Tract‑Tracing Studies

When creating focal neuronal lesions, (2S,3S,4S)-KA is the most potent excitotoxin among glutamate analogs, exceeding ibotenate, quisqualate, and NMDA in both retinal and striatal tissue [1]. Dihydrokainate, N‑acetylkainate, and KA dimethyl ester are 45‑ to 100‑fold less toxic, requiring substantially higher doses that risk non‑specific damage [1].

Long‑Term, Multi‑Laboratory Neuroprotection Studies Requiring Lot‑to‑Lot Consistency

Synthetic (2S,3S,4S)-KA with HPLC‑verified purity ≥98% eliminates the biological variability documented across natural‑product kainate sources [1][2]. This consistency is critical when comparing neuroprotective drug efficacy across independent laboratories or over multi‑year studies.

Quote Request

Request a Quote for 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.